1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione typically involves the reaction of 2-bromoethylamine with phthalic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a solvent such as toluene or xylene and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxides and hydroxylated derivatives.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione involves its reactivity with nucleophiles. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis and biochemical applications . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromoethyl)-4-nitrobenzene: Similar in structure but contains a nitro group, making it more reactive in certain substitution reactions.
1-(2-Bromoethyl)naphthalene: Contains a naphthalene ring, offering different electronic properties and reactivity.
Uniqueness
1-(2-Bromoethyl)-3,1-benzoxazine-2,4-dione is unique due to its benzoxazine ring structure, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability .
Properties
CAS No. |
57384-62-0 |
---|---|
Molecular Formula |
C10H8BrNO3 |
Molecular Weight |
270.08 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H8BrNO3/c11-5-6-12-8-4-2-1-3-7(8)9(13)15-10(12)14/h1-4H,5-6H2 |
InChI Key |
UFZASGIHXSZPAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=O)N2CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.